

An In-depth Technical Guide to the Physical Properties of 3,4-Dibromohexane

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Compound of Interest

Compound Name: 3,4-Dibromohexane

Cat. No.: B106768

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This technical guide provides a comprehensive overview of the core physical properties of **3,4-dibromohexane**, tailored for researchers, scientists, and drug development professionals. The document details the compound's physicochemical characteristics, outlines experimental protocols for its synthesis and analysis, and includes visualizations of key chemical processes.

Core Physical and Chemical Properties

3,4-Dibromohexane is a halogenated hydrocarbon with the chemical formula $C_6H_{12}Br_2$.^{[1][2]} It exists as stereoisomers, including meso and racemic (dl) forms, which may exhibit variations in their physical properties.^{[2][3]} The presence of two bromine atoms on adjacent carbons makes it a reactive compound and a useful intermediate in organic synthesis.

Quantitative Physical Properties

The key physical properties of **3,4-dibromohexane** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	243.97 g/mol	[2][4]
Boiling Point	39 °C at 0.8 mm Hg	[4][5]
Density	1.594 g/mL at 25 °C	[4][5]
Refractive Index	n ₂₀ /D 1.507	[4][5]
Melting Point	Not available	[6]
Solubility	Insoluble in water; soluble in nonpolar organic solvents.	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3,4-dibromohexane** are crucial for its application in research and development.

Synthesis of 3,4-Dibromohexane via Bromination of Hex-3-ene

The most common method for synthesizing **3,4-dibromohexane** is through the electrophilic addition of bromine (Br₂) to hex-3-ene.[2] This reaction proceeds via an anti-addition mechanism, leading to the formation of a vicinal dibromide.

Materials:

- Hex-3-ene (cis or trans isomer)
- Bromine (Br₂)
- An inert solvent (e.g., dichloromethane or carbon tetrachloride)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar

- Ice bath
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve hex-3-ene in an appropriate volume of the inert solvent.
- Cool the solution in an ice bath to 0 °C.
- Slowly add a solution of bromine in the same solvent to the stirred hex-3-ene solution using a dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.
- Continue the addition until a faint bromine color persists, indicating the completion of the reaction.
- Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **3,4-dibromohexane**.
- The crude product can be purified by distillation under reduced pressure.

Analysis of 3,4-Dibromohexane by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing the isomers of **3,4-dibromohexane**.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Column: DB-1ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Inlet Temperature: 250°C
- Injection Volume: 1 µL
- Split Ratio: 50:1
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold: 5 minutes at 280°C
- MSD Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: 40-400 m/z

Sample Preparation:

- Dissolve 10 mg of the synthesized **3,4-dibromohexane** in 1 mL of a suitable volatile solvent such as dichloromethane or hexane.
- Vortex the solution to ensure complete dissolution.
- If necessary, filter the sample to remove any particulate matter.

Analysis of 3,4-Dibromohexane by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the synthesized **3,4-dibromohexane**.

Sample Preparation:

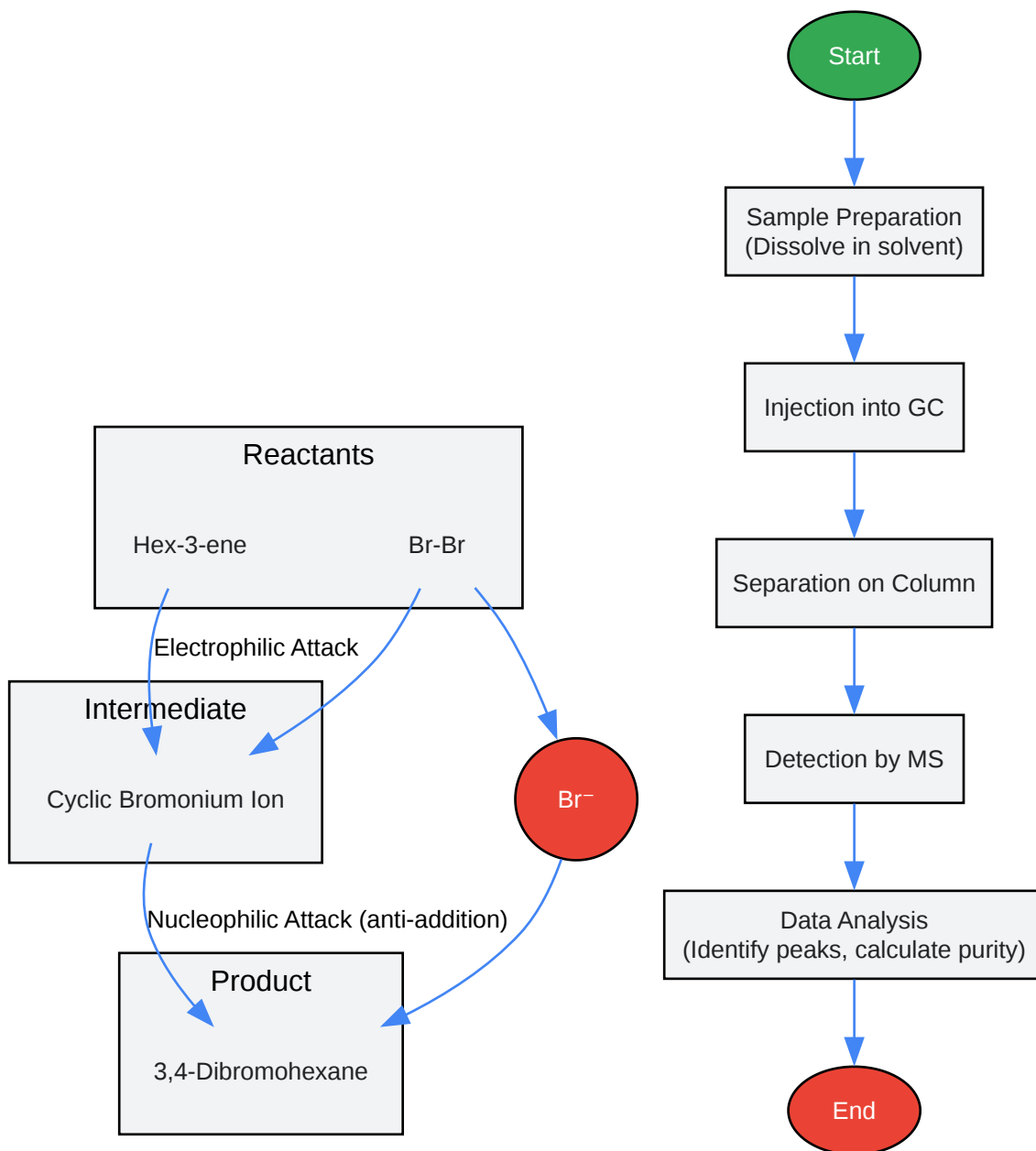
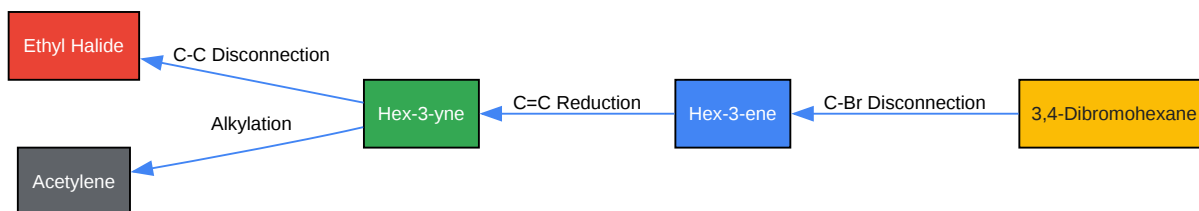
- Dissolve 5-25 mg of the purified **3,4-dibromohexane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.[\[7\]](#)
- Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.[\[8\]](#)
- The final volume in the NMR tube should be approximately 0.5-0.6 mL.[\[9\]](#)

Data Acquisition:

- Acquire the ^1H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
- The chemical shifts of the protons on the carbons bearing the bromine atoms are expected to be in the range of 2-4.5 ppm.[\[10\]](#)
- The coupling patterns of the signals will provide information about the connectivity of the atoms in the molecule.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to **3,4-dibromohexane**.



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